2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Preparation Methods
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The chloro, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base like potassium carbonate in a suitable solvent.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the pyrimidine ring and formation of smaller fragments.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various biological pathways and cellular processes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions.
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine-4-amine: Has a pyridine ring instead of a pyrimidine ring, which may influence its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9ClF3N3O |
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Molecular Weight |
303.67 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3O/c1-20-8-4-2-7(3-5-8)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19) |
InChI Key |
XSTANTHLCFBRIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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